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Executive Summary: AH-7921 is a structurally atypical synthetic opioid analgesic developed in

the 1970s by Allen & Hanburys Ltd.[1][2][3] Although initially investigated for its analgesic

properties, it was never commercialized for medical use, likely due to its addictive potential and

a narrow therapeutic window.[2][4][5] In the early 2010s, AH-7921 emerged on the novel

psychoactive substance (NPS) market, leading to numerous non-fatal intoxications and

fatalities across Europe and the United States.[2][3][6][7] This document provides a

comprehensive technical overview of the pharmacology, metabolism, toxicology, and key

experimental methodologies related to AH-7921, intended for researchers, scientists, and drug

development professionals.

Pharmacology
Mechanism of Action
AH-7921 functions as a potent agonist primarily at the µ-opioid receptor (MOR), which is the

principal mechanism for its morphine-like analgesic effects.[1][3][8][9] It also demonstrates a

lesser degree of activity at the κ-opioid receptor (KOR).[1][3][8] Like other MOR agonists, its

effects, including analgesia and respiratory depression, can be counteracted by opioid receptor

antagonists such as naloxone.[1][3] The activation of the MOR by AH-7921 initiates a cascade

of intracellular events typical of Gi/Go protein-coupled receptors.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b593615?utm_src=pdf-interest
https://www.euda.europa.eu/system/files/publications/774/TDAK14002ENN_480892.pdf
https://www.springermedizin.de/ah-7921-the-list-of-new-psychoactive-opioids-is-expanded/8989940
https://pmc.ncbi.nlm.nih.gov/articles/PMC4525185/
https://www.springermedizin.de/ah-7921-the-list-of-new-psychoactive-opioids-is-expanded/8989940
https://www.rehabcenter.net/synthetic-opioid-ah-7921/
https://www.researchgate.net/publication/281467435_Metabolic_characterization_of_AH-7921_a_synthetic_opioid_designer_drug_In_vitro_metabolic_stability_assessment_and_metabolite_identification_evaluation_of_in_silico_prediction_and_in_vivo_confirmation
https://www.springermedizin.de/ah-7921-the-list-of-new-psychoactive-opioids-is-expanded/8989940
https://pmc.ncbi.nlm.nih.gov/articles/PMC4525185/
https://pubmed.ncbi.nlm.nih.gov/26257832/
https://www.researchgate.net/publication/273508459_AH-7921_the_list_of_new_psychoactive_opioids_is_expanded
https://www.euda.europa.eu/system/files/publications/774/TDAK14002ENN_480892.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4525185/
https://ecddrepository.org/en/ah-7921
https://grokipedia.com/page/AH-7921
https://www.euda.europa.eu/system/files/publications/774/TDAK14002ENN_480892.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4525185/
https://ecddrepository.org/en/ah-7921
https://www.euda.europa.eu/system/files/publications/774/TDAK14002ENN_480892.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4525185/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

μ-Opioid Receptor
(MOR)

Gi/Go Protein

Activates

Adenylyl Cyclase

Inhibits

Voltage-gated
Ca2+ Channel

Inhibits

GIRK Channel
(K+ Channel)

Activates

cAMP Ca2+ Influx
(Reduced)

K+ Efflux
(Increased)

AH-7921

Binds &
Activates

ATP

Cellular Response
(Analgesia, Respiratory Depression)

Click to download full resolution via product page

Caption: Simplified µ-opioid receptor signaling pathway activated by AH-7921.

Pharmacodynamics
Animal studies have established that AH-7921 has an analgesic potency comparable to, or

slightly less than, morphine.[8][10][11] In various animal models, it was found to be several

times more potent than codeine.[2][3][7] However, the doses that produce analgesia are close

to those causing significant side effects, indicating a narrow therapeutic index.[1][3] A key

concern is its potent respiratory depressant effect; in mice, AH-7921 was found to be a 1.6 to

1.7 times more potent respiratory inhibitor than morphine at the same dose.[1][5][12]
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Parameter Species/Model Value Comparator Reference

Analgesic

Potency (ED₅₀)

Mouse

(phenylquinone

writhing)

0.45 mg/kg (s.c.)
Morphine: ~0.45

mg/kg
[3][13]

Analgesic

Potency (ED₅₀)
Mouse (general) 0.55 mg/kg - [7][13]

Respiratory

Depression

(ED₅₀)

Mouse 2.5 mg/kg (s.c.)

Morphine has a

better safety

margin

[2][3]

Minimal

Antinociceptive

Dose

Dog (oral) 1.25 mg/kg

Morphine: ~1.25

mg/kg; Codeine:

3.5 mg/kg

[2][10]

Minimal

Antinociceptive

Dose

Rhesus Monkey

(oral)
13.8 mg/kg

Morphine: ≤5.0

mg/kg; Codeine:

11.3 mg/kg

[2][10]

Receptor Binding
µ-opioid receptor

(MOR)

Agonist (Potency

~80-90% of

morphine)

Morphine [10][11]

Receptor Binding
κ-opioid receptor

(KOR)

Agonist (Lesser

activity)
- [1][3]

Pharmacokinetics & Metabolism
Studies in rats and in vitro human systems have elucidated the pharmacokinetic and metabolic

profile of AH-7921. It is rapidly absorbed and demonstrates high permeability into the brain.[14]

[15]

Pharmacokinetic Parameters
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Parameter System/Species Value Reference

In Vitro Half-life (T½)
Human Liver
Microsomes (HLM)

13.5 ± 0.4 min [16][17]

Intrinsic Clearance

(CLint)

Human Liver

Microsomes (HLM)
51 mL·min⁻¹·mg⁻¹ [17]

Hepatic Clearance

(CLH)

Predicted (from HLM

data)
14 mL·min⁻¹·kg⁻¹ [17]

Hepatic Extraction

Ratio (ER)

Predicted (from HLM

data)
0.7 [17]

Tmax (Plasma &

Brain)
Rat (10 mg/kg, i.p.) 30 min [14][15]

| Brain-to-Plasma Ratio | Rat | ~16-20 |[14][15] |

Metabolism AH-7921 is extensively metabolized, primarily in the liver.[5] The main metabolic

pathways are sequential N-demethylation of the dimethylamino moiety, followed by

hydroxylation and glucuronidation.[5][16][17] In vitro studies with human hepatocytes identified

12 metabolites.[16][17] The two most dominant metabolites are N-desmethyl-AH-7921 and

N,N-didesmethyl-AH-7921, which are considered suitable analytical targets for confirming

intake.[3][5][16][17] The biological activity of these metabolites has not been fully characterized,

but they exhibit high brain permeability.[1][14]
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Caption: Primary metabolic pathways of AH-7921.

Toxicology
Preclinical Toxicology
Animal studies highlighted several adverse effects similar to those of morphine, including

sedation, miosis, hypothermia, and inhibition of gastrointestinal propulsion.[2][3] The

development of tolerance and a physical dependence similar to that of opioids was

demonstrated in rats, where naloxone administration precipitated a withdrawal syndrome.[2]

[11]

Human Toxicology and Clinical Effects
There are no formal clinical trials of AH-7921 in humans.[4][18] Information on its effects is

derived from self-reports on internet forums and clinical findings from intoxication cases.

Reported subjective effects include euphoria, relaxation, analgesia, and warmth.[2][4][8]

Adverse effects include nausea, respiratory depression, hypertension, tachycardia, seizures,

and tremors.[2][4][11]
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Fatalities associated with AH-7921 have been reported in multiple countries.[2][6][7] In almost

all cases, other psychoactive substances, particularly benzodiazepines and other opioids, were

also detected, complicating the direct attribution of cause of death.[1][2][3] Post-mortem

findings common in opioid overdoses, such as pulmonary edema and heavy lungs, were

frequently noted.[18]

Post-mortem Femoral Blood Concentrations of AH-7921 in Fatalities

Concentration
Range (µg/g or
µg/mL)

Country/Study Notes Reference

0.03 - 0.99 µg/g Sweden (9 cases)
Other drugs were
always present.

[2][10]

0.34 µg/mL Norway (1 case)
Etizolam also

detected.
[3]

0.428 µg/mL UK (1 case)
Other stimulants and

analgesics detected.
[3]

3.9 mg/L (Heart); 9.1

mg/L (Peripheral)
USA (1 case)

Note: mg/L is

equivalent to µg/mL.

High concentration.

[14][19]

| 31 - 1,449 ng/mL | Europe (review) | ng/mL range (0.031 - 1.449 µg/mL). |[12] |

Tissue Distribution in a Fatal Case (Concentration)
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Specimen Value

Peripheral Blood 9.1 mg/L

Heart Blood 3.9 mg/L

Urine 6.0 mg/L

Liver 26 mg/kg

Brain 7.7 mg/kg

Lung 21 mg/kg

Kidney 7.2 mg/kg

Spleen 8.0 mg/kg

Bile 17 mg/L

Stomach Content 120 mg/125 mL

(Data from Vorce et al., as cited in[14][19])

Experimental Protocols & Methodologies
In Vitro Metabolism Studies
A common workflow is used to determine metabolic stability and identify metabolites.
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Caption: General experimental workflow for in vitro metabolism studies of AH-7921.

Protocol for Metabolic Stability in Human Liver Microsomes (HLM):

Objective: To determine the in vitro half-life (T½) and intrinsic clearance (CLint).
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Methodology: 1 µmol/L of AH-7921 was incubated with HLM for up to 60 minutes.[16][17]

Samples were taken at various time points, the reaction was quenched, and the remaining

concentration of the parent drug was quantified using Liquid Chromatography-Quadrupole

Time-of-Flight High-Resolution Mass Spectrometry (LC-QTOF-MS).[16][17]

Protocol for Metabolite Profiling in Human Hepatocytes:

Objective: To identify the major metabolites of AH-7921.

Methodology: 10 µmol/L of AH-7921 was incubated with pooled human hepatocytes for up to

3 hours.[16][17] Samples were analyzed by LC-QTOF-MS. Data processing involved multiple

algorithms to detect metabolites based on expected biotransformations (e.g., demethylation,

hydroxylation) and comparison of MS/MS fragmentation patterns with the parent drug.[16]

[17]

Animal Models for Behavioral and Analgesic Effects
Phenylquinone-Induced Writhing Test (Analgesia):

Objective: To assess the analgesic efficacy of AH-7921.

Methodology: Mice are administered AH-7921 subcutaneously. After a set period, they are

injected intraperitoneally with phenylquinone, a chemical irritant that induces characteristic

abdominal constrictions (writhing). The number of writhes is counted over a defined period. A

reduction in the number of writhes compared to a vehicle control group indicates an

analgesic effect. The dose that reduces writhing by 50% (ED₅₀) is calculated.[3][13]

Conditioned Place Preference (CPP) (Reward and Addiction Potential):

Objective: To evaluate the rewarding and motivational properties of the drug.

Methodology: The CPP paradigm consists of three phases:

Pre-Conditioning (Baseline): Rats are allowed to freely explore a two-compartment

apparatus, and the time spent in each distinct compartment is recorded to determine any

initial preference.
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Conditioning: Over several days, rats receive injections of AH-7921 (e.g., 10 mg/kg, i.p.)

and are confined to one compartment. On alternate days, they receive a vehicle injection

and are confined to the other compartment.[15]

Post-Conditioning (Test): Rats are placed back in the apparatus in a drug-free state and

allowed to freely explore both compartments. A significant increase in time spent in the

drug-paired compartment compared to baseline indicates that the drug has rewarding

properties.[15]

Analytical Toxicology Methods
Detection and quantification of AH-7921 and its metabolites in biological matrices are typically

performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): Used for detection and quantification in

post-mortem blood. Requires isolation via liquid-liquid extraction from alkalinized samples.

[14][18][19]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A selective method for

measuring AH-7921 in blood, providing high sensitivity and specificity.[10]

Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF-MS): A high-resolution mass

spectrometry technique ideal for identifying unknown metabolites in in vitro studies and

confirming findings in authentic biological samples.[17][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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